molecular formula C19H27N7O B4678879 s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino- CAS No. 21921-65-3

s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino-

Cat. No.: B4678879
CAS No.: 21921-65-3
M. Wt: 369.5 g/mol
InChI Key: LSUQGKZEYURBKF-UHFFFAOYSA-N
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Description

This s-triazine derivative (C19H27N9O) features a 1,3,5-triazine core substituted with:

  • 2-Amino group at position 2,
  • Morpholino group at position 6,
  • 4-Benzyl-1-piperazinylmethyl group at position 3.

The benzyl-piperazinyl moiety introduces lipophilicity and steric bulk, which may influence binding affinity and pharmacokinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c20-18-21-17(22-19(23-18)26-10-12-27-13-11-26)15-25-8-6-24(7-9-25)14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUQGKZEYURBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)N4CCOCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176339
Record name s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21921-65-3
Record name s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021921653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

s-Triazine compounds, particularly those with diverse substituents, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The compound s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino- is a notable derivative that has shown promise in various therapeutic areas, including cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 258.33 g/mol
  • CAS Number : Not specified in the available literature.

The unique arrangement of the triazine ring along with the piperazine and morpholino groups contributes to its biological activity.

Biological Activity Overview

Research indicates that s-triazine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have reported the anticancer properties of s-triazine derivatives. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .
  • Antimicrobial Activity : The antimicrobial potential of s-triazine derivatives has also been explored. Some derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against various fungal strains .

Anticancer Studies

A recent study highlighted the effectiveness of a related s-triazine derivative in inhibiting key signaling pathways involved in tumorigenesis. The compound was found to suppress the phosphorylation of AKT, a critical protein in cancer cell survival and proliferation. This inhibition led to increased apoptosis in treated cells .

Cell LineIC50 (µM)
A5490.20
MCF-71.25
HeLa1.03

These findings suggest that modifications on the triazine core can enhance selectivity and potency against specific cancer types.

Antimicrobial Studies

In another investigation, a series of trisubstituted s-triazine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that certain compounds exhibited promising antibacterial activity against E. coli and B. subtilis, as well as antifungal effects against A. niger and A. flavus .

MicroorganismActivity
E. coliSignificant
B. subtilisModerate
A. nigerSignificant
A. flavusModerate

The biological activity of s-triazine derivatives is often attributed to their ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Many s-triazine compounds act as inhibitors of critical enzymes involved in cell signaling pathways, such as PI3K/mTOR pathways implicated in cancer .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis through mitochondrial pathways, leading to programmed cell death in malignant cells .
  • Antimicrobial Mechanisms : The antimicrobial effects are likely due to disruption of microbial cell membranes or interference with essential metabolic processes within the pathogens .

Scientific Research Applications

Pharmaceutical Applications

s-Triazine derivatives have been extensively studied for their potential therapeutic effects. The specific compound has been noted for its role as an intermediate in the synthesis of various pharmaceuticals.

  • Antidepressant Activity : The piperazine moiety in the compound is known for its antidepressant properties. Research indicates that modifications of piperazine derivatives can lead to compounds with enhanced efficacy against depression and anxiety disorders .
  • Anticancer Potential : Some studies have explored the anticancer properties of triazine-based compounds, with indications that they can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of piperazine and morpholine groups may enhance these effects due to their ability to interact with biological targets .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Research has demonstrated that triazine derivatives exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial therapies .

Agrochemical Applications

The agricultural sector also benefits from the applications of s-Triazine compounds, particularly in herbicides and fungicides.

  • Herbicide Development : s-Triazines are well-known for their use as herbicides due to their ability to inhibit photosynthesis in plants. The specific compound can be synthesized to enhance selectivity and effectiveness against target weeds while minimizing impact on non-target species .
  • Fungicidal Activity : Research indicates that triazine derivatives can also function as fungicides, providing protection against various plant pathogens. Their mechanism often involves disrupting cellular processes in fungi, leading to effective disease control .

Table 1: Comparison of Biological Activities of s-Triazine Derivatives

Compound NameActivity TypeEfficacy LevelReference
s-Triazine AAntidepressantModerate
s-Triazine BAnticancerHigh
s-Triazine CAntimicrobialVariable
s-Triazine DHerbicideHigh
s-Triazine EFungicideModerate

Table 2: Synthesis Pathways for Pharmaceutical Applications

Step No.Reaction TypeStarting MaterialsProduct
1N-Alkylations-Triazine + BenzylpiperazineIntermediate Compound
2CyclizationIntermediate + MorpholineFinal Pharmaceutical Product

Case Studies

  • Case Study on Antidepressant Efficacy :
    A study investigated the antidepressant effects of a piperazine-derived s-triazine compound in animal models, demonstrating significant reductions in depressive behaviors compared to control groups. The findings suggest that the structural modifications enhance serotonin receptor affinity, leading to improved outcomes .
  • Case Study on Herbicidal Properties :
    Field trials were conducted using a synthesized triazine herbicide derived from the target compound. Results indicated a substantial reduction in weed biomass with minimal phytotoxicity observed on crops, showcasing its potential for safe agricultural use .
  • Case Study on Anticancer Activity :
    In vitro studies assessed the cytotoxic effects of an s-triazine derivative on various cancer cell lines. The results revealed potent anticancer activity, particularly against breast cancer cells, attributed to its ability to induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

Key analogs and their substituents are summarized below:

Compound Name Position 4 Substituent Position 6 Substituent Key References
Target compound (4-Benzyl-1-piperazinyl)methyl Morpholino
2-Amino-4-morpholino-6-((4-phenyl-1-piperazinyl)methyl)-s-triazine (4-Phenyl-1-piperazinyl)methyl Morpholino
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine Diethylamino Morpholino
4-Chloro-N-benzyl-6-morpholino-1,3,5-triazine-2-amine Benzylamino Morpholino
2,4-Diamino-6-morpholino-s-triazine Amino Morpholino
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine Methylthio Morpholino

Key Observations :

  • Position 4: The target compound’s (4-benzylpiperazinyl)methyl group provides greater steric bulk and aromaticity compared to smaller substituents like diethylamino or benzylamino . This may enhance receptor binding specificity.
  • Position 6: The morpholino group is conserved across analogs, likely due to its hydrogen-bonding capacity and solubility enhancement.

Reactivity Trends :

  • Chloro-substituted triazines (e.g., 4,6-dichloro-1,3,5-triazine) are versatile intermediates for introducing diverse amines or sulfur-containing groups .
  • Bulky substituents (e.g., benzylpiperazinyl) require longer reaction times or elevated temperatures compared to smaller amines .

Physicochemical Properties

Property Target Compound 2,4-Diamino-6-morpholino-s-triazine Diethylamino Analog Methylthio Analog
Molecular Formula C19H27N9O C7H11N7O C11H19ClN6O C8H12N6OS
Molecular Weight 421.49 g/mol 233.24 g/mol 310.77 g/mol 264.30 g/mol
Elemental Analysis (C/H/N) - C: 45.92%; H: 6.17%; N: 41.97% C: 50.73%; H: 6.51%; N: 27.03% C: 43.59%; H: 5.33%; N: 35.97%
Solubility Moderate (DMSO) High (Polar solvents) Low (Lipophilic solvents) Moderate (DMSO/EtOH)

Trends :

  • The benzylpiperazinyl group increases molecular weight and lipophilicity compared to simpler analogs.
  • Morpholino-containing analogs exhibit better aqueous solubility than methylthio or chloro derivatives.

Q & A

Basic: What are the optimal synthetic routes for preparing s-triazine derivatives with morpholino and piperazinyl substitutions?

Methodological Answer:
The synthesis of s-triazine derivatives typically involves sequential nucleophilic substitution of cyanuric chloride under controlled conditions. For compounds with morpholino and piperazinyl groups:

  • Step 1: React cyanuric chloride with morpholine at 0–5°C in anhydrous acetone to substitute one chlorine atom .
  • Step 2: Introduce the 4-benzylpiperazine moiety via a second substitution at 40–50°C using a polar aprotic solvent (e.g., DMF) .
  • Step 3: Add the amino group using ammonia or an amine source in refluxing ethanol .
    Critical Parameters:
  • Temperature control prevents side reactions (e.g., hydrolysis of cyanuric chloride).
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization improves yield (60–75%) .

Basic: Which analytical techniques are recommended for characterizing structural and purity features of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., morpholino δ ~3.6 ppm for -N-CH₂-; benzylpiperazinyl δ ~7.3 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in complex spectra .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
  • Elemental Analysis: Verify purity (>95%) by comparing experimental vs. theoretical C/H/N percentages .

Basic: How should researchers design assays to evaluate antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial Testing:
    • MIC Assay: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
    • Time-Kill Studies: Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
  • Anticancer Screening:
    • MTT Assay: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Normalize to untreated controls and calculate IC₅₀ values .
    • Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) to confirm mechanistic pathways .

Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Methodological Answer:

  • Substituent Variants:
    • Replace benzyl with electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) to enhance antibacterial activity .
    • Modify the morpholino ring to piperidine for improved lipophilicity and blood-brain barrier penetration .
  • 3D-QSAR Modeling:
    • Use CoMFA/CoMSIA to correlate substituent electrostatic/hydrophobic fields with bioactivity. Validate models with leave-one-out cross-validation (q² > 0.5) .
  • Key Findings:
    • Piperazinyl derivatives show 10-fold higher activity against N. meningitidis compared to morpholino analogs .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to dock the compound into S. aureus dihydrofolate reductase (PDB: 3SRW). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
  • MD Simulations:
    • Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy .
  • ADMET Prediction:
    • SwissADME predicts logP (~2.5) and CYP450 inhibition risks, guiding lead optimization .

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

  • Case Example: A morpholino-substituted analog showed activity against N. meningitidis but not E. coli .
  • Resolution Strategies:
    • Membrane Permeability Assays: Use fluorescent probes (e.g., NPN) to assess outer membrane disruption in Gram-negative bacteria .
    • Target-Specific Studies: Measure inhibition of folate pathway enzymes (e.g., dihydrofolate reductase) to confirm target engagement .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across analogs (p < 0.05) .

Advanced: What methodologies validate therapeutic potential in vivo?

Methodological Answer:

  • Murine Infection Models:
    • Administer 10 mg/kg (IV) in a S. aureus sepsis model. Monitor survival rates and bacterial load in organs (CFU/g spleen) .
  • Toxicokinetics:
    • Measure plasma concentration (LC-MS/MS) over 24 hr to determine Cₘₐₓ, t₁/₂, and AUC. Aim for t₁/₂ > 4 hr for QD dosing .
  • Histopathology:
    • Assess liver/kidney toxicity via H&E staining after 14-day repeated dosing .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino-
Reactant of Route 2
Reactant of Route 2
s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-morpholino-

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